molecular formula C12H21NO2 B13111091 tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13111091
M. Wt: 211.30 g/mol
InChI Key: PNZYCWNODZVYKN-UHFFFAOYSA-N
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Description

tert-Butyl 8-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 8-azabicyclo[32

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-6-9-4-5-10(7-8)13-9/h8-10,13H,4-7H2,1-3H3

InChI Key

PNZYCWNODZVYKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCC(C1)N2

Origin of Product

United States

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